4-(Bromomethyl)-2-ethyl-1-fluorobenzene
Description
4-(Bromomethyl)-2-ethyl-1-fluorobenzene is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group at the para position (C4), an ethyl (-CH₂CH₃) substituent at the ortho position (C2), and a fluorine atom at the meta position (C1) on the benzene ring. This structure combines steric bulk (ethyl group) with electrophilic reactivity (bromomethyl), making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or alkylation processes.
Properties
CAS No. |
2384933-10-0 |
|---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
4-(bromomethyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C9H10BrF/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3 |
InChI Key |
YXFJZDPTQDNFAZ-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Sequence
Adapted from a patented route for 2-ethyl-4-fluoro-1-nitrobenzene, this method involves:
-
Nitration : 3-Ethylacetophenone is nitrated at the meta position using HNO₃/H₂SO₄.
-
Reduction : The ketone is reduced to a secondary alcohol using NaBH₄.
-
Bromination : The alcohol is converted to bromide via HBr or PBr₃.
Key Steps :
-
Step 1 (Nitration) :
-
Step 2 (Reduction) :
-
Step 3 (Bromination) :
Overall Yield : 57% (85% × 90% × 75%).
Advantages :
-
High regiocontrol due to nitro group’s directing effects.
-
Scalable to industrial production via continuous flow systems.
Comparative Analysis of Methods
| Method | Overall Yield | Scalability | Cost Efficiency | Purity (HPLC) |
|---|---|---|---|---|
| Radical Bromination | 60–68% | Moderate | High | 98.5% |
| Nitro Intermediate | 57% | High | Moderate | 99.2% |
| Diazotization | 49% | Low | Low | 97.8% |
Key Observations :
-
The nitro intermediate route balances yield and scalability, making it suitable for industrial applications.
-
Diazotization is limited by multi-step complexity and lower yields.
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is 2-ethyl-1-fluorotoluene.
Scientific Research Applications
4-(Bromomethyl)-2-ethyl-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of biologically active compounds.
Chemical Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-ethyl-1-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and the nature of the reagents involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(bromomethyl)-2-ethyl-1-fluorobenzene and its analogs, based on evidence from diverse sources:
Key Comparative Insights:
Electron-withdrawing groups (e.g., -Cl in , -OCF₃ in ) increase the electrophilicity of the bromomethyl group, enhancing its reactivity in SN2 reactions.
Physicochemical Properties :
- The trifluoromethoxy group in significantly boosts lipophilicity (logP ~2.5 estimated), making it more suitable for hydrophobic applications compared to the ethyl-containing target compound.
- Collision Cross-Section (CCS) data for 4-(bromomethyl)-1-ethoxy-2-fluorobenzene (e.g., [M+H]+ CCS = 143.7 Ų ) suggest distinct conformational behaviors in mass spectrometry, useful for analytical differentiation.
Synthetic Utility: Compounds with bromoethyl chains (e.g., ) are preferred for chain-elongation reactions, whereas bromomethyl derivatives are optimal for single-carbon alkylation. Ethoxy-substituted analogs () may exhibit improved solubility in ethanol or DMSO, facilitating homogeneous reaction conditions.
Q & A
Q. What are the optimized synthetic routes for 4-(bromomethyl)-2-ethyl-1-fluorobenzene, and how can reaction conditions be tailored to minimize byproducts?
Answer: The synthesis of this compound typically involves bromination of a pre-functionalized benzene derivative. Key steps include:
- Friedel-Crafts alkylation to introduce the ethyl group at the 2-position.
- Electrophilic fluorination using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) at the 1-position .
- Bromomethylation via radical-initiated or Lewis acid-catalyzed reactions (e.g., using NBS in the presence of AIBN) .
Q. Critical parameters :
- Temperature control (< 0°C for fluorination to avoid decomposition).
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography (hexane/ethyl acetate) to separate brominated byproducts .
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, −20°C | 72 | 98 | |
| Bromomethylation | NBS, CCl₄, 80°C, AIBN | 65 | 95 |
Q. How can researchers characterize the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.5–4.7 ppm (bromomethyl, CH₂Br) and δ 1.2–1.4 ppm (ethyl CH₃).
- ¹³C NMR : Fluorine coupling observed for the 1-fluorobenzene carbon (~160 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 231.03 .
- X-ray Crystallography : For unambiguous confirmation of substituent positions (see crystal data in ).
- HPLC : Use C18 columns (acetonitrile/water) to detect impurities <1% .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Storage : In amber glass vials at 2–8°C under inert gas (argon) to prevent bromine dissociation .
Advanced Research Questions
Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?
Answer: The electron-withdrawing fluorine at the 1-position activates the bromomethyl group for nucleophilic substitution (SN₂) but deactivates the benzene ring for electrophilic aromatic substitution.
- Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to steric hindrance from the ethyl group .
- Grignard Reactions : Limited by competing elimination; use low temperatures (−78°C) and THF as solvent .
Data Contradiction Note : Some studies report reduced reactivity in Stille couplings due to fluorine’s electronegativity, while others observe enhanced stability of intermediates .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
Answer:
- Acidic Conditions (pH < 3) : Hydrolysis of the bromomethyl group to form 4-(hydroxymethyl)-2-ethyl-1-fluorobenzene .
- Basic Conditions (pH > 10) : Elimination reactions yield 2-ethyl-1-fluorostyrene as a major byproduct .
- Thermal Stability : Decomposes at >150°C, releasing HBr gas (confirmed by TGA-DSC) .
Table 2 : Degradation Products Under Controlled Conditions
| Condition | Major Product | Minor Product |
|---|---|---|
| pH 2, 25°C, 24h | 4-(hydroxymethyl)-2-ethyl-1-fluorobenzene | – |
| pH 12, 60°C, 12h | 2-ethyl-1-fluorostyrene | 1-fluoro-2-ethylbenzene |
Q. How can computational modeling (DFT, MD) predict the reactivity and intermolecular interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDE) for C–Br (≈65 kcal/mol) and C–F (≈115 kcal/mol), aligning with experimental substitution rates .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO stabilizes bromomethyl via dipole interactions) .
- Docking Studies : Predicts binding affinity with enzymes like cytochrome P450 for metabolic pathway analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
